molecular formula C19H18N2O2S B2577521 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476208-74-9

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2577521
CAS No.: 476208-74-9
M. Wt: 338.43
InChI Key: JIIHFSFPUARURP-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have diverse biological activities and have been used to create compounds with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Properties

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide derivatives have been actively studied for their potential anticancer properties. For instance, a study investigated a series of substituted benzamides for their anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer. The compounds exhibited moderate to excellent anticancer activity, with some derivatives outperforming the reference drug, etoposide, in terms of inhibitory concentration values (Ravinaik et al., 2021).

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiazole derivatives. A study synthesized a series of thiazole derivatives, which showed more potent antibacterial activity against Gram-positive strains compared to the reference drugs. One compound, in particular, showed significant growth inhibitory effects against all pathogens tested (Bikobo et al., 2017). Another study synthesized thiazole derivatives and confirmed their antimicrobial activity against gram-positive, gram-negative, and fungal species (Chawla, 2016).

Antifungal Properties

Some derivatives of this compound have been investigated for their antifungal properties. One study synthesized a new series of benzamides and evaluated their antifungal activity, finding that some of the compounds exhibited low to moderate activity (Saeed et al., 2008).

Role in Gelation

Research into the structural properties of this compound derivatives has shown their potential in gelation. A study synthesized a series of these derivatives and investigated their gelation behavior, discovering that certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological target. Some thiazole derivatives have been found to inhibit the urease enzyme, which is a virulence factor in certain microorganisms .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For benzamide, a compound related to the one you’re interested in, it is harmful if swallowed and suspected of causing genetic defects .

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities. Future work may involve the design and development of new thiazole derivatives with improved properties and lesser side effects .

Properties

IUPAC Name

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-12-23-16-10-8-14(9-11-16)17-13-24-19(20-17)21-18(22)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIHFSFPUARURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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